N-Hexadecyl-N'-(4-hydroxyphenyl)urea
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Overview
Description
N-Hexadecyl-N’-(4-hydroxyphenyl)urea is an organic compound with the molecular formula C23H40N2O2 It is characterized by a long hexadecyl chain and a phenyl ring substituted with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecyl-N’-(4-hydroxyphenyl)urea typically involves the reaction of hexadecylamine with 4-hydroxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
- The reaction is typically conducted in an organic solvent such as dichloromethane or toluene.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea bond.
Hexadecylamine: reacts with .
Industrial Production Methods
In an industrial setting, the production of N-Hexadecyl-N’-(4-hydroxyphenyl)urea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Hexadecyl-N’-(4-hydroxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The urea moiety can be reduced under specific conditions to yield corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated phenyl derivatives.
Scientific Research Applications
N-Hexadecyl-N’-(4-hydroxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N-Hexadecyl-N’-(4-hydroxyphenyl)urea depends on its application. In biological systems, it may interact with cellular membranes due to its amphiphilic nature, potentially disrupting membrane integrity or facilitating the delivery of therapeutic agents. The hydroxyl group on the phenyl ring can also participate in hydrogen bonding, influencing the compound’s interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-Hexadecyl-N’-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a hydroxyl group.
N-Hexadecyl-N’-(4-chlorophenyl)urea: Contains a chlorine atom on the phenyl ring.
N-Hexadecyl-N’-(4-nitrophenyl)urea: Contains a nitro group on the phenyl ring.
Uniqueness
N-Hexadecyl-N’-(4-hydroxyphenyl)urea is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and influence the compound’s solubility and reactivity. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
CAS No. |
162068-01-1 |
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Molecular Formula |
C23H40N2O2 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
1-hexadecyl-3-(4-hydroxyphenyl)urea |
InChI |
InChI=1S/C23H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-23(27)25-21-16-18-22(26)19-17-21/h16-19,26H,2-15,20H2,1H3,(H2,24,25,27) |
InChI Key |
FVOSBSOFICGDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
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